molecular formula C20H12Cl4N2O2 B11946088 N~1~,N~4~-bis(2,5-dichlorophenyl)terephthalamide CAS No. 83390-13-0

N~1~,N~4~-bis(2,5-dichlorophenyl)terephthalamide

Cat. No.: B11946088
CAS No.: 83390-13-0
M. Wt: 454.1 g/mol
InChI Key: ATDLRIIHZLZYDQ-UHFFFAOYSA-N
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Description

N~1~,N~4~-bis(2,5-dichlorophenyl)terephthalamide is a chemical compound with the molecular formula C20H12Cl4N2O2 It is known for its unique structure, which includes two 2,5-dichlorophenyl groups attached to a terephthalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~4~-bis(2,5-dichlorophenyl)terephthalamide typically involves the reaction of terephthaloyl chloride with 2,5-dichloroaniline in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for N1,N~4~-bis(2,5-dichlorophenyl)terephthalamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~4~-bis(2,5-dichlorophenyl)terephthalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium hydroxide.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Major Products

Scientific Research Applications

N~1~,N~4~-bis(2,5-dichlorophenyl)terephthalamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N1,N~4~-bis(2,5-dichlorophenyl)terephthalamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting their activity. This interaction is facilitated by the presence of the dichlorophenyl groups, which enhance binding affinity through hydrophobic interactions and potential hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~,N~4~-bis(2,5-dichlorophenyl)terephthalamide is unique due to the presence of the dichlorophenyl groups, which impart distinct chemical properties such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it particularly valuable in applications where these properties are advantageous .

Properties

CAS No.

83390-13-0

Molecular Formula

C20H12Cl4N2O2

Molecular Weight

454.1 g/mol

IUPAC Name

1-N,4-N-bis(2,5-dichlorophenyl)benzene-1,4-dicarboxamide

InChI

InChI=1S/C20H12Cl4N2O2/c21-13-5-7-15(23)17(9-13)25-19(27)11-1-2-12(4-3-11)20(28)26-18-10-14(22)6-8-16(18)24/h1-10H,(H,25,27)(H,26,28)

InChI Key

ATDLRIIHZLZYDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)Cl)C(=O)NC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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